![molecular formula C11H8ClN3O4 B448047 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402720-00-7](/img/structure/B448047.png)

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

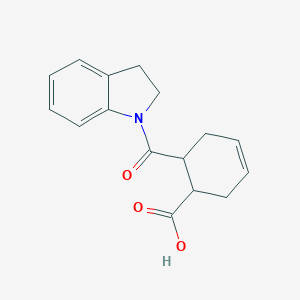

The compound “3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, 4-chloro-3-methylpyrazole can react with ethyl bromoacetate in the presence of a base to produce 4-chloro-3-ethyl-1-methylpyrazole .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazole-based compounds are involved in a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary widely. For instance, some compounds in this class are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their potential as therapeutic agents . The presence of a pyrazole moiety is significant in drug design due to its structural similarity to the adenine part of ATP, making it a good scaffold for creating kinase inhibitors . Additionally, the nitro and chloro substituents could be modified to enhance the compound’s interaction with biological targets, potentially leading to the development of new medications for diseases like tuberculosis .

Agriculture

In the agricultural sector, compounds like 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can be used to synthesize pesticides and herbicides . The nitro group, in particular, is known for its antimicrobial properties, which could be effective against a range of plant pathogens .

Material Science

In material science, this compound could be utilized in the synthesis of polymeric materials . The benzoic acid moiety can act as a building block for creating new polymers with potential applications in creating heat-resistant materials or coatings .

Environmental Science

Environmental science can benefit from the compound’s potential use in environmental remediation . Its derivatives might be used to synthesize compounds that can act as sensors or neutralizers for pollutants, contributing to cleaner air and water .

Biochemistry

Biochemically, the compound’s structure could be important in studying enzyme inhibition . The pyrazole ring mimics the planar nature of many biochemical aromatic systems, which could be useful in designing inhibitors for enzymes that are overactive in certain diseases .

Pharmacology

In pharmacology, the compound’s framework could be instrumental in developing prodrugs . These are compounds that undergo metabolic conversion in the body to release the active drug, and the specific substituents on the compound’s core structure could be modified to optimize its pharmacokinetic properties .

Catalysis

The compound could serve as a ligand in catalysis, particularly in reactions involving transition metals. The pyrazole and benzoic acid groups can coordinate to metal centers, potentially leading to the development of new catalysts for industrial chemical processes .

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of this compound could be used to develop chromophoric agents for assays. The nitro group, in particular, absorbs light at specific wavelengths, which could be exploited in colorimetric tests for the detection of various analytes .

Mecanismo De Acción

The mechanism of action of pyrazole-based compounds can vary depending on their specific structure and the biological target. For instance, some pyrazole derivatives have shown potent in vitro antipromastigote activity, which was justified by a molecular simulation study showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, the future directions in the research and development of pyrazole-based compounds are likely to continue focusing on these areas, with an emphasis on the development of new drugs and the exploration of their various biological activities.

Propiedades

IUPAC Name |

3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLCQPPOOLUGKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)